![molecular formula C12H12N2OS2 B3033824 (E)-3-(dimethylamino)-1-[2-(2-thienyl)-1,3-thiazol-5-yl]-2-propen-1-one CAS No. 1211890-03-7](/img/structure/B3033824.png)
(E)-3-(dimethylamino)-1-[2-(2-thienyl)-1,3-thiazol-5-yl]-2-propen-1-one
Vue d'ensemble
Description
(E)-3-(dimethylamino)-1-[2-(2-thienyl)-1,3-thiazol-5-yl]-2-propen-1-one, also known as (E)-3-DMA-TTP, is a novel synthetic compound with a wide range of potential applications in the field of scientific research. It is a derivative of thiazole, a heterocyclic compound, and has been found to possess a variety of properties including strong binding affinity for proteins and other molecules, as well as a high degree of solubility in aqueous solutions. In addition, (E)-3-DMA-TTP has been shown to exhibit anti-inflammatory and anti-oxidant properties, making it a promising candidate for further study.
Applications De Recherche Scientifique
1. Structural Analysis
The compound (E)-3-(dimethylamino)-1-[2-(2-thienyl)-1,3-thiazol-5-yl]-2-propen-1-one and its derivatives have been structurally analyzed, revealing planarity in the 3-(dimethylamino)prop-2-en-1-one unit and specific angular relationships between different molecular components, contributing to their chemical properties and potential applications in various fields (Xinyu You, Yaojie Shi, Luoting Yu, 2012).
2. Synthesis of Derivatives and Bioactive Compounds
This chemical has been used as a starting material for synthesizing a diverse range of compounds. It reacts with various amines and nucleophiles to produce derivatives like dithiocarbamates, thioethers, pyrazolines, pyridines, and benzodiazepines. These reactions yield structurally varied libraries significant for pharmaceutical and chemical research (G. Roman, 2013).
3. Corrosion Inhibition
Benzothiazole derivatives, including compounds related to this compound, have been synthesized to study their effect on inhibiting corrosion in metals. These compounds exhibit notable efficiency in preventing steel corrosion in acidic environments, demonstrating their potential as industrial corrosion inhibitors (Zhiyong Hu et al., 2016).
4. Antidiabetic Activity
Derivatives of this compound have shown significant antidiabetic activity. The synthesis and characterization of these derivatives point towards their potential in developing new antidiabetic drugs (V. S. Patil et al., 2013).
5. Electro-Optical Properties
Studies on chalcone derivatives related to this compound have focused on their electro-optical properties. These include analyzing their electronic structure, optical characteristics, charge transport, and nonlinear optical properties, which are crucial for applications in electronic and photonic devices (A. Irfan et al., 2017).
6. Biological Activities
This compound and its derivatives have been evaluated for various biological activities, including antibacterial and antifungal effects. Some synthesized compounds exhibited moderate effects against specific bacterial and fungal species, highlighting their potential in medical and pharmaceutical research (H. Abdel‐Aziz et al., 2008).
7. Nonlinear Optical Properties
Thienyl-substituted pyridinium salts, related to the compound , have been synthesized and analyzed for their nonlinear optical (NLO) properties. Such properties are essential for the development of new materials in photonics and optoelectronics (Liang Li et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-(dimethylamino)-1-(2-thiophen-2-yl-1,3-thiazol-5-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS2/c1-14(2)6-5-9(15)11-8-13-12(17-11)10-4-3-7-16-10/h3-8H,1-2H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSWLAFHBWDPTP-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CN=C(S1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CN=C(S1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


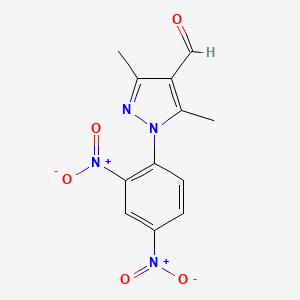

![2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride](/img/structure/B3033743.png)
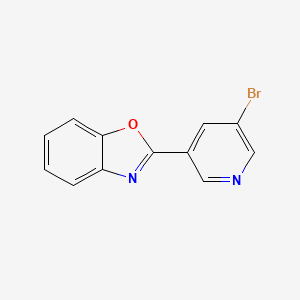
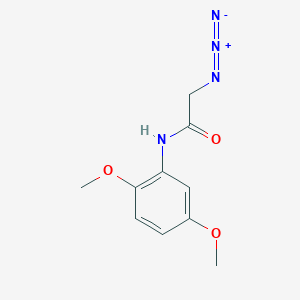
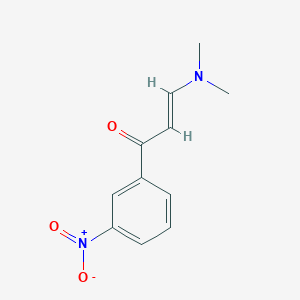

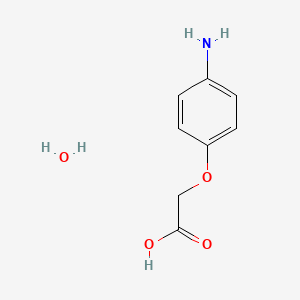
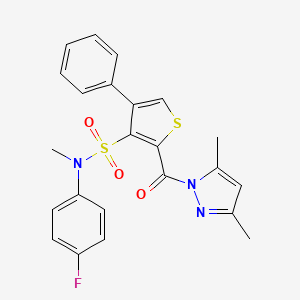
![1-({2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}sulfonyl)-4-phenylpiperazine](/img/structure/B3033757.png)
![(3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B3033758.png)
![3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3033759.png)
![3-(2-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B3033761.png)

